![molecular formula C9H15NO3 B010248 tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 171919-76-9](/img/structure/B10248.png)
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Overview
Description
Scientific Research Applications
Organic Chemistry Transformations
The tert-butyl group in this compound can be used in various chemical transformations due to its unique reactivity pattern . The crowded nature of the tert-butyl group can lead to interesting reactivity patterns that can be utilized in synthetic organic chemistry .
Biosynthetic and Biodegradation Pathways
The tert-butyl group’s relevance in nature and its implication in biosynthetic and biodegradation pathways make this compound potentially useful in biochemistry . It could be involved in the synthesis or degradation of certain biomolecules .
Biocatalytic Processes
The tert-butyl group could also find applications in biocatalytic processes . Its unique reactivity pattern could be harnessed in catalyzing certain biochemical reactions .
NMR Studies of Macromolecular Complexes
The tert-butyl group can serve as a probe for NMR studies of macromolecular complexes . This is particularly useful in the study of complexes formed on membranes by neuronal SNAREs that mediate neurotransmitter release .
Study of Neurotransmitter Release
The compound could be used to analyze presynaptic complexes involved in neurotransmitter release . This is achieved by attaching tert-butyl groups at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs .
Creation of Bio-based Polymers
The compound could be used in the controlled/living polymerization of renewable vinyl monomers derived from natural sources. This highlights the potential of these chemicals in creating bio-based polymers with high performance and environmental benefits.
Mechanism of Action
Target of Action
The compound “(S)-tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate” is a derivative of the tert-butyl group . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It is also relevant in nature and has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, which is part of the compound, is known for its unique reactivity pattern . This group is very bulky and is used in chemistry for kinetic stabilization . The effect of the tert-butyl group on the progress of a chemical reaction is called the Thorpe–Ingold effect .
Biochemical Pathways
The tert-butyl group, a part of the compound, is known to be involved in various biochemical pathways. It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways . Tertiary butyl esters, like our compound, find large applications in synthetic organic chemistry .
Pharmacokinetics
The tert-butyl group, a part of the compound, is known for its unique reactivity pattern, which may influence the adme properties of the compound .
Result of Action
The tert-butyl group, a part of the compound, is known to elicit a unique reactivity pattern . This group is very bulky and is used in chemistry for kinetic stabilization . The effect of the tert-butyl group on the progress of a chemical reaction is called the Thorpe–Ingold effect .
properties
IUPAC Name |
tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQMXTJLDQEDTI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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